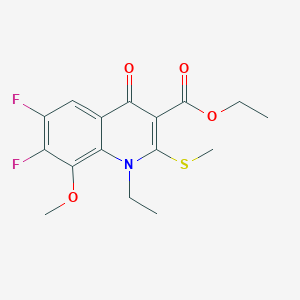

Ethyl 1-ethyl-6,7-difluoro-8-methoxy-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate

描述

Ethyl 1-ethyl-6,7-difluoro-8-methoxy-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a fluorinated quinolone derivative characterized by multiple substituents: an ethyl group at position 1, methylthio at position 2, difluoro at positions 6 and 7, methoxy at position 8, and an ethyl ester at position 2. This structural complexity distinguishes it from classical fluoroquinolones, which typically feature a cyclopropyl or aryl group at position 1 and lack sulfur-containing substituents like methylthio .

属性

IUPAC Name |

ethyl 1-ethyl-6,7-difluoro-8-methoxy-2-methylsulfanyl-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2NO4S/c1-5-19-12-8(7-9(17)11(18)14(12)22-3)13(20)10(15(19)24-4)16(21)23-6-2/h7H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTNYYOZMRIQPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=C(C=C2C(=O)C(=C1SC)C(=O)OCC)F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 1-ethyl-6,7-difluoro-8-methoxy-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate, known by its CAS number 2102409-09-4, is a synthetic compound that belongs to the class of quinoline derivatives. Its unique structural features contribute to its potential biological activities, making it a subject of interest in pharmaceutical research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

The molecular formula of Ethyl 1-ethyl-6,7-difluoro-8-methoxy-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is C16H17F2NO4S, and it has a molecular weight of 357.37 g/mol. The compound features several functional groups that may influence its biological interactions:

| Property | Value |

|---|---|

| Molecular Formula | C16H17F2NO4S |

| Molecular Weight | 357.37 g/mol |

| CAS Number | 2102409-09-4 |

| Purity | 95.0% |

Antimicrobial Activity

Research has indicated that quinoline derivatives possess significant antimicrobial properties. A study highlighted the efficacy of various quinoline derivatives, including Ethyl 1-ethyl-6,7-difluoro-8-methoxy-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate against a range of bacterial strains. The compound demonstrated notable activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer properties. Ethyl 1-ethyl-6,7-difluoro-8-methoxy-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate has shown promise in inhibiting the proliferation of cancer cell lines in vitro. For instance, a recent study reported that this compound inhibited cell growth in human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. This suggests that the compound may interfere with cellular mechanisms critical for cancer cell survival.

The mechanism by which Ethyl 1-ethyl-6,7-difluoro-8-methoxy-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate exerts its biological effects is an area of ongoing research. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators.

Study on Antimicrobial Activity

In a comparative study published in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial efficacy of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. Ethyl 1-ethyl-6,7-difluoro-8-methoxy-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibited a minimum inhibitory concentration (MIC) of 10 µg/mL against both bacterial strains .

Study on Anticancer Activity

A study conducted at the University of Groningen explored the anticancer potential of Ethyl 1-ethyl-6,7-difluoro-8-methoxy-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate on various cancer cell lines. The results indicated that treatment with the compound led to significant reductions in cell viability across multiple lines, particularly in ovarian and lung cancer cells .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to the 4-oxo-1,4-dihydroquinoline-3-carboxylate family, which includes several clinically relevant fluoroquinolones. Key structural analogues and their differences are summarized below:

Pharmacological and Physicochemical Properties

- Antibacterial Activity: The 2-methylthio group is rare in fluoroquinolones and may alter DNA gyrase/topoisomerase IV inhibition. Cyclopropyl analogues (e.g., moxifloxacin precursors) exhibit broad-spectrum activity, while ethyl-substituted derivatives (e.g., 38a) show moderate potency .

- Stability : The methylthio group may increase susceptibility to oxidative degradation compared to fluorine or methoxy substituents.

Analytical Characterization

- HPLC Methods: A related compound, 1-cyclopropyl-6,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, is analyzed via RP-HPLC using methanol/water (80:20) at 254 nm, achieving 98–99.8% recovery . Adapting this method for the target compound would require optimizing mobile phases to account for methylthio’s polarity.

- Crystallography: Cyclopropyl analogues have been structurally characterized via single-crystal X-ray diffraction, revealing planar quinoline cores and intermolecular interactions (e.g., C–H···O) . Similar studies on the target compound are absent but could clarify its conformational stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。